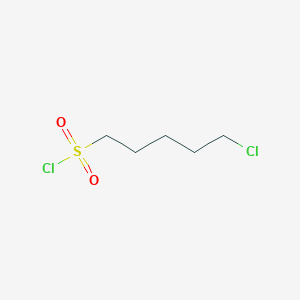
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups attached to a purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenyl and 2,4-dichlorophenyl derivatives with purine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dichlorophenyl)propan-2-one: Shares structural similarities but differs in its functional groups and applications.
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate: Another compound with chlorinated phenyl groups, used in different contexts.
3-(2-Chlorophenyl)-2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)acrylonitrile: Similar in having chlorinated phenyl groups but with distinct chemical properties and uses.
Uniqueness
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is unique due to its purine core structure combined with chlorinated phenyl groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
686344-46-7 |
|---|---|
Molekularformel |
C17H9Cl3N4O |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H9Cl3N4O/c18-9-1-4-11(5-2-9)24-15(12-6-3-10(19)7-13(12)20)23-14-16(24)21-8-22-17(14)25/h1-8H,(H,21,22,25) |
InChI-Schlüssel |
OMWNHSMRUOTAJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=C2C4=C(C=C(C=C4)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)



![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)


![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)




